The compound 7-(furan-2-ylmethyl)-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure that incorporates multiple nitrogen atoms and various functional groups. Its molecular formula is and it has a molecular weight of approximately 462.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
This compound falls under the classification of triazatricyclo compounds, which are characterized by their fused ring structures containing nitrogen atoms. It also features functional groups such as imino, carboxamide, and a furan ring, which contribute to its reactivity and biological activity. The presence of the morpholine moiety suggests potential applications in drug development, particularly in targeting specific biological pathways.
The synthesis of 7-(furan-2-ylmethyl)-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step synthetic routes that may include the following methods:
Reagents commonly used in these processes include potassium permanganate for oxidation and sodium borohydride for reduction under controlled conditions to prevent side reactions.
The molecular structure of this compound can be represented using various chemical notation systems:
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5=CC=CO5
GYNJJLQCZQJMJO-UHFFFAOYSA-N
The structural complexity is highlighted by the presence of multiple rings and functional groups that influence its chemical behavior and interactions with biological systems.
The compound is expected to participate in various chemical reactions due to its reactive functional groups:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or improve its pharmacological properties.
Further research is necessary to elucidate these interactions and establish a comprehensive understanding of its pharmacodynamics.
The physical properties of this compound include:
Chemical properties are influenced by the presence of functional groups:
Data on these properties are crucial for determining suitable conditions for storage and handling in laboratory settings .
The potential applications of 7-(furan-2-ylmethyl)-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include:
Ongoing research will further clarify its efficacy and safety profile for these applications.
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 13463-39-3
CAS No.: 52277-33-5